molecular formula C19H21N3O5S B2771716 N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-67-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2771716
CAS No.: 946335-67-7
M. Wt: 403.45
InChI Key: GDRDWBLHMXPJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on this compound encompasses its synthesis through innovative methods and the analysis of its crystal structure. One study detailed the preparation of two reduced pyrimidine derivatives, including ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, with an emphasis on crystal structure analysis to understand its conformation and potential interactions at the molecular level (Begum & Vasundhara, 2009). This approach underscores the importance of structural understanding in the development of chemical compounds for various applications.

Potential Pharmaceutical Applications

The compound has been implicated in studies aiming to develop novel pharmaceutical agents. A particular focus has been on exploring the cytotoxic activities of carboxamide derivatives of related chemical structures against various cancer cell lines, highlighting the potential of such compounds in oncological research. For example, derivatives have been tested for growth inhibitory properties, revealing potent cytotoxicity in some cases with IC(50) values less than 10 nM, demonstrating the compound's relevance in the search for new anticancer agents (Deady et al., 2003).

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound has been explored through various reactions to form new heterocyclic compounds. Studies have detailed the synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives using a one-pot four-component synthesis method. This approach indicates the versatility of the compound as a precursor for generating a wide range of derivatives, which could have diverse biological activities and potential pharmaceutical applications (Shaabani et al., 2009).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-21-17(24)12-10-15(28-18(12)22(2)19(21)25)16(23)20-8-7-11-5-6-13(26-3)14(9-11)27-4/h5-6,9-10H,7-8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRDWBLHMXPJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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